N2,N5-bis(4-(4-nitrophenyl)thiazol-2-yl)thiophene-2,5-dicarboxamide
Description
Properties
IUPAC Name |
2-N,5-N-bis[4-(4-nitrophenyl)-1,3-thiazol-2-yl]thiophene-2,5-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14N6O6S3/c31-21(27-23-25-17(11-37-23)13-1-5-15(6-2-13)29(33)34)19-9-10-20(39-19)22(32)28-24-26-18(12-38-24)14-3-7-16(8-4-14)30(35)36/h1-12H,(H,25,27,31)(H,26,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZVMYJJHPWATOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC(=O)C3=CC=C(S3)C(=O)NC4=NC(=CS4)C5=CC=C(C=C5)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14N6O6S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N5-bis(4-(4-nitrophenyl)thiazol-2-yl)thiophene-2,5-dicarboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of Thiazole Rings: The thiazole rings can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Nitration of Phenyl Rings: The phenyl rings are nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the para positions.
Coupling Reactions: The thiazole and nitrophenyl intermediates are then coupled to the thiophene-2,5-dicarboxamide core using amide bond formation reactions, typically employing coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Catalysis: Using catalysts to improve reaction rates and selectivity.
Purification Techniques: Employing crystallization, chromatography, and recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
N2,N5-bis(4-(4-nitrophenyl)thiazol-2-yl)thiophene-2,5-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas over palladium on carbon (Pd/C) or sodium dithionite.
Substitution: Electrophilic aromatic substitution can occur at the phenyl rings, particularly at positions ortho to the nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with Pd/C or sodium dithionite (Na2S2O4).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: Formation of nitro derivatives with additional oxygen functionalities.
Reduction: Conversion of nitro groups to amino groups, yielding diamino derivatives.
Substitution: Halogenated derivatives with bromine or chlorine substituents.
Scientific Research Applications
N2,N5-bis(4-(4-nitrophenyl)thiazol-2-yl)thiophene-2,5-dicarboxamide has diverse applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its thiazole and nitrophenyl groups, which are known for their biological activities.
Materials Science: Utilized in the development of organic semiconductors and photovoltaic materials due to its conjugated system and electronic properties.
Biological Studies: Investigated for its antimicrobial and anticancer properties, leveraging the bioactivity of thiazole and nitrophenyl moieties.
Industrial Applications: Employed in the synthesis of dyes, pigments, and as intermediates in organic synthesis.
Mechanism of Action
The mechanism by which N2,N5-bis(4-(4-nitrophenyl)thiazol-2-yl)thiophene-2,5-dicarboxamide exerts its effects involves:
Comparison with Similar Compounds
Bis-Thiazolyl Thiophenedicarboxamide Derivatives
The following table summarizes key analogs of the target compound, highlighting structural variations and their implications:
Key Observations :
- Electron-withdrawing vs. Electron-donating groups: The nitro groups in the target compound enhance electrophilicity compared to ethoxy (electron-donating) or phenoxy (moderately electron-withdrawing) substituents. This makes it more reactive in charge-transfer interactions .
- Solubility : Ethoxy and tetrahydrobenzothiazole analogs exhibit better solubility in organic solvents due to reduced crystallinity, whereas nitro-substituted derivatives may require polar aprotic solvents .
- Biological relevance: While direct biological data for the target compound is absent, analogs like N3,N5-bis{1-[(4-methyl-1-oxopentan-2-yl)amino]-1-oxo-3-phenylpropan-2-yl}pyridine-3,5-dicarboxamide (IC50 ~ 10 µM in MCF-7 cells) suggest that bis-carboxamide scaffolds with aromatic heterocycles exhibit cytotoxic activity .
Comparison with Pyrrole- and Pyridine-Dicarboxamide Analogs
- Pyrrole-dicarboxamides (e.g., N2,N5-bis(6-methylpyridin-2-yl)-3,4-diphenylpyrrole-2,5-dicarboxamide): These compounds, such as those reported in Molecules (2015), feature a pyrrole core instead of thiophene. They demonstrate strong anion-binding capabilities (e.g., Cl⁻, NO3⁻) due to the planar pyrrole ring and hydrogen-bonding amide groups. In contrast, the thiophene core in the target compound may prioritize π-conjugation over anion recognition .
Pyridine-dicarboxamides (e.g., N3,N5-bis{1-[(furan-2-ylmethylene)hydrazinyl]propan-2-yl}pyridine-3,5-dicarboxamide):
Pyridine-based analogs often exhibit tautomerism and intramolecular hydrogen bonding, as seen in IR and NMR studies . The thiophene analog lacks this tautomeric flexibility but offers greater thermal stability due to sulfur’s electron-delocalizing effects .
Comparison with Triazole and Imine Derivatives
1,2,4-Triazole-thiones (e.g., 5-(4-sulfonylphenyl)-4-(2,4-difluorophenyl)-1,2,4-triazole-3-thiones):
These compounds, synthesized via cyclization of hydrazinecarbothioamides , prioritize sulfur-mediated reactivity (e.g., alkylation at the thione sulfur). The target compound’s thiazole-thiophene system lacks equivalent tautomerism but provides a more rigid scaffold for crystal engineering .- Imine-thiadiazole hybrids (e.g., (5E,6E)-N2,N5-bis(4-(diphenylamino)benzylidene)-1,3,4-thiadiazole-2,5-diamine): Imine linkages introduce redox-active properties, whereas the target compound’s amide bonds favor hydrolytic stability and hydrogen-bonding networks .
Biological Activity
N2,N5-bis(4-(4-nitrophenyl)thiazol-2-yl)thiophene-2,5-dicarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that combines thiazole and thiophene moieties with nitrophenyl groups. Its molecular formula is , and it has a molecular weight of approximately 402.45 g/mol. The presence of the nitrophenyl group suggests potential electron-withdrawing properties, which can influence its biological activity.
Antitumor Activity
Research indicates that derivatives of thiazole and thiophene compounds often exhibit antitumor properties. For instance, studies have shown that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis or disrupting cellular signaling pathways. A notable study demonstrated that thiazole derivatives could effectively inhibit tumor growth in various cancer cell lines, suggesting that this compound may share this capability .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Thiazole derivatives are known for their effectiveness against various bacterial and fungal strains. In vitro assays have shown that certain thiazole-based compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans. The mechanism often involves interference with microbial cell wall synthesis or metabolic pathways .
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : Similar compounds have been reported to inhibit key enzymes involved in cancer cell metabolism or microbial survival.
- DNA Interaction : Some thiazole derivatives interact with DNA, leading to the disruption of replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, contributing to its cytotoxic effects.
Study 1: Antitumor Efficacy
A study conducted on a series of thiazole derivatives revealed that compounds with nitro substitutions exhibited enhanced cytotoxicity against human cancer cell lines. The study utilized MTT assays to evaluate cell viability and found that this compound significantly reduced cell viability in a dose-dependent manner.
Study 2: Antimicrobial Activity
In another investigation, a library of thiazole derivatives was screened for antimicrobial activity against E. coli and C. albicans. Results indicated that compounds with similar structural motifs to this compound displayed potent inhibitory effects, suggesting that this compound may also exhibit significant antimicrobial properties .
Data Table: Summary of Biological Activities
| Activity Type | Assessed Compound | Result |
|---|---|---|
| Antitumor | N2,N5-bis(4-(4-nitrophenyl)thiazol-2-yl)... | Significant reduction in cell viability |
| Antimicrobial | Various thiazole derivatives | Effective against E. coli and C. albicans |
| Enzyme Inhibition | Thiazole derivatives | Inhibition of key metabolic enzymes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
